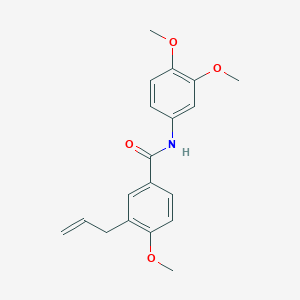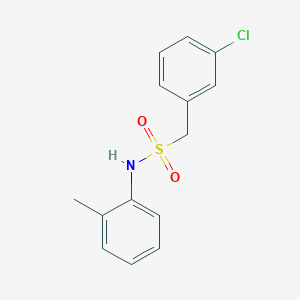![molecular formula C20H18FN3O3S B4429527 2-{[(4-fluorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4429527.png)
2-{[(4-fluorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide
Übersicht
Beschreibung
2-{[(4-fluorobenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential in drug discovery and development. The compound is commonly referred to as 'compound X' in various research studies.
Wirkmechanismus
Compound X exerts its pharmacological effects by inhibiting the activity of specific enzymes and proteins. The compound binds to the active site of the target protein, thereby preventing its catalytic activity. The inhibition of the target protein leads to the disruption of various cellular pathways, which ultimately results in the therapeutic effects of compound X.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X depend on the specific target protein that it inhibits. In cancer, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which ultimately results in the activation of tumor suppressor genes and the inhibition of cancer cell growth. In diabetes, compound X has been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. Inhibition of DPP-4 leads to the increased secretion of insulin, which ultimately results in the regulation of blood glucose levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of compound X is its broad spectrum of activity against various disease pathways. The compound has shown promising results in preclinical studies, and its potential application in drug discovery and development is significant. However, one of the limitations of compound X is its low solubility in water, which can make it challenging to administer in vivo. In addition, the synthesis of compound X is complex and requires multiple purification steps, which can be time-consuming and expensive.
Zukünftige Richtungen
The potential application of compound X in drug discovery and development is significant, and there are several future directions that can be explored. One of the future directions is the optimization of the synthesis method to improve the yield and purity of the final product. Another future direction is the development of novel formulations of compound X that can improve its solubility and bioavailability. Furthermore, the identification of new target proteins that can be inhibited by compound X can lead to the development of new therapeutic applications. Finally, the development of in vivo models that can accurately mimic human disease states can provide valuable insights into the pharmacokinetics and pharmacodynamics of compound X.
Conclusion:
In conclusion, compound X is a small molecule inhibitor that has shown promising results in inhibiting the activity of various enzymes and proteins that are involved in various disease pathways. The compound has significant potential in drug discovery and development, and its broad spectrum of activity makes it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of compound X have been discussed in this paper.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential application in drug discovery and development. The compound has shown promising results in inhibiting the activity of various enzymes and proteins that are involved in various disease pathways. Some of the diseases that have been targeted by compound X include cancer, diabetes, and inflammation. In addition, compound X has also been studied for its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[(4-fluorophenyl)methylsulfonylamino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-17-9-7-15(8-10-17)14-28(26,27)24-19-6-2-1-5-18(19)20(25)23-13-16-4-3-11-22-12-16/h1-12,24H,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPENEZGUOLMYLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=CC=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-(1,7-dimethyl-2,4-dioxo-8-phenyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)propanoate](/img/structure/B4429459.png)

![1,7-dimethyl-3-(3-methylbutyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429465.png)

![1-[(3-chlorobenzyl)sulfonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B4429470.png)
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4429474.png)

![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4429496.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-N'-(2-methylphenyl)urea](/img/structure/B4429503.png)
![ethyl 4-[(4-fluorobenzyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4429505.png)
![1-(4-methoxyphenyl)-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4429514.png)
![N-(2,6-dimethylphenyl)-3-{[2-(2-hydroxyethyl)piperidin-1-yl]methyl}benzamide](/img/structure/B4429539.png)
![N-allyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4429547.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4429549.png)